
H-Gly-Pro-Gly-NH2
Übersicht
Beschreibung
H-Gly-Pro-Gly-NH2 is a tripeptide with demonstrated antiviral activity, particularly against HIV-1 and HIV-2. Studies indicate that it inhibits viral replication by disrupting capsid formation, with reported EC50 values of 35 µM for HIV-1IIIB and 30 µM for HIV-2ROD in vitro . Its mechanism involves structural interference during the viral lifecycle, making it a candidate for antiviral research. The compound is commercially available (CAS: 141497-12-3) and classified as a biochemical reagent for laboratory use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-glycine amide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of glycine, followed by the coupling of proline and another glycine residue. The final step involves the deprotection of the amino group to yield the desired peptide .
Industrial Production Methods
Industrial production of glycyl-prolyl-glycine amide can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-prolyl-glycine amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include modified peptides with enhanced antiviral activity and stability. For instance, the oxidation of glycyl-prolyl-glycine amide can lead to the formation of disulfide bonds, which stabilize the peptide structure .
Wissenschaftliche Forschungsanwendungen
H-Gly-Pro-Gly-NH2 exhibits several biological activities that make it significant in medical research:
- Antiviral Properties : This peptide has shown potential in inhibiting HIV replication, making it a candidate for further research in antiviral therapies .
- Hormonal Regulation : The compound may play a role in hormonal balance, which can be crucial for understanding various endocrine disorders.
Peptide Synthesis and Stability
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , allowing for precise control over the peptide sequence. The stability conferred by the amide group at the C-terminus enhances its biological activity, making it suitable for various experimental applications.
Applications in Hydrogel Formation
Recent studies have highlighted the use of this compound in the development of hybrid hydrogels. These hydrogels are formed through coassembly with other peptides, such as Fmoc-Phe-Phe, leading to materials with improved mechanical properties and biofunctionality:
- Structural Properties : The incorporation of this compound contributes to a polyproline II helical structure, which is essential for the mechanical integrity of the hydrogel .
- Applications in Tissue Engineering : The unique properties of these hydrogels make them suitable for applications in tissue engineering and regenerative medicine, where scaffold materials are needed to support cell growth and tissue regeneration .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antiviral Research : A study demonstrated that this peptide could inhibit HIV replication effectively, indicating its potential as a therapeutic agent against viral infections .
- Hydrogel Development : Research on hybrid hydrogels containing this compound showed enhanced mechanical properties compared to individual components, suggesting its utility in creating advanced biomaterials for medical applications .
Wirkmechanismus
Glycyl-prolyl-glycine amide exerts its antiviral effects by targeting the viral envelope glycoprotein (Env) of HIV-1. The compound is metabolized to α-hydroxy-glycineamide (αHGA), which interferes with the maturation of the Env precursor protein gp160. This disruption leads to the degradation of gp160 through the endoplasmic reticulum-associated protein degradation (ERAD) pathway, resulting in the production of fusion-incompetent HIV-1 particles .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Peptides
Structural Analogues
H-Gly-Pro-Arg-Pro-NH2
- Structure : A tetrapeptide with an additional arginine residue compared to H-Gly-Pro-Gly-NH2.
- Molecular Weight : 484.55 g/mol .
- Activity: While structurally similar, this compound is primarily associated with fibrin polymerization inhibition (via the GPRP motif) rather than antiviral activity. No direct antiviral data are reported in the provided evidence .
- Metabolism: Enzymatic cleavage studies of similar Pro-containing peptides (e.g., H-Pro-Leu-Gly-NH2) suggest rapid degradation in vivo, with hydrolysis at the NH2-terminus releasing free amino acids .
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- Structure : A hexapeptide with a more complex sequence.
- Activity: No specific antiviral or biological activity data are provided. It is classified as a biochemical reagent with uncharacterized toxicological properties .
H-D-Pro-Pro-Glu-NH2
- Structure : A tripeptide with D-proline and glutamic acid residues.
- Activity: No functional data are available in the evidence, but its stereochemistry (D-Pro) may influence receptor binding or stability compared to L-configuration peptides .
Functional Analogues
CTSL/CAPN1-IN-2 (Compound 14b)
- Structure: A small-molecule inhibitor (non-peptide).
- Activity : Targets cathepsin L (CTSL) and calpain-1 (CAPN1) with IC50 values of 6.88 nM and 347.6 nM, respectively. It exhibits broad-spectrum antiviral activity against coronaviruses by blocking viral entry .
- Advantages : Oral bioavailability and favorable pharmacokinetics, unlike peptide-based inhibitors .
PAN Endonuclease-IN-1 (Compound 23)
- Structure : A small-molecule inhibitor targeting viral RNA polymerase.
- Activity : Inhibits influenza PAN endonuclease with Kd values of 277–384 µM. While less potent than this compound against HIV, it highlights the diversity of antiviral targets .
Comparative Analysis Table
Key Research Findings
- Potency : this compound exhibits moderate antiviral activity (EC50 ~30–35 µM), while small-molecule inhibitors like CTSL/CAPN1-IN-2 show higher potency (IC50 in nM range) .
- Structural Specificity: The Pro-Gly motif in this compound is critical for capsid interaction. Substitution with Arg (as in H-Gly-Pro-Arg-Pro-NH2) shifts activity to non-antiviral targets .
- Metabolic Challenges : Proline-rich peptides like this compound may face rapid degradation in vivo, as seen in analogous compounds (e.g., H-Pro-Leu-Gly-NH2) .
Biologische Aktivität
H-Gly-Pro-Gly-NH2, also known as Glycyl-Prolyl-Glycine Amide, is a tripeptide that has garnered attention for its biological activities, particularly in the context of antiviral properties. This compound has been shown to inhibit the replication of HIV-1 and exhibit various cellular effects, making it a subject of interest in pharmacological research.
Antiviral Properties
This compound has demonstrated significant antiviral activity, specifically against HIV-1. The mechanism of action involves interference with capsid formation, which is crucial for the viral life cycle. In vitro studies have confirmed that this peptide effectively inhibits HIV-1 replication, suggesting its potential as a therapeutic agent in HIV treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The primary action against HIV-1 involves disrupting the formation of viral capsids, thereby preventing the virus from maturing and replicating within host cells .
- Cell Cycle Modulation : Research indicates that this compound may influence cell cycle dynamics, potentially affecting apoptosis and autophagy pathways .
- Neuronal Signaling : The peptide is also implicated in neuronal signaling pathways, although specific details on its role in this context require further investigation .
Cytotoxicity and Safety Profile
In preclinical studies, assessing the cytotoxicity of this compound is crucial. In vitro assays using various mammalian cell lines have been conducted to evaluate its safety profile. These studies typically involve:
- LDH Release Assays : To determine plasma membrane integrity.
- Colony Formation Assays : To assess clonogenic potential.
- Cell Cycle Analysis : To evaluate distribution across different phases and detect apoptosis .
Comparative Biological Activity
The biological activities of this compound can be compared with other peptides and compounds. The following table summarizes key findings related to its biological activity compared to other known peptides:
Case Study 1: Antiviral Efficacy
A study examining the efficacy of this compound against HIV-1 involved treating infected cell cultures with varying concentrations of the peptide. Results indicated a dose-dependent reduction in viral load, supporting its potential as an antiviral agent. The study highlighted the need for further exploration into its pharmacodynamics and pharmacokinetics to optimize therapeutic applications .
Case Study 2: Cytotoxicity Assessment
In another research effort, this compound was subjected to cytotoxicity testing using human epithelial cell lines. The findings revealed that at therapeutic concentrations, the peptide exhibited minimal cytotoxic effects while maintaining significant antiviral activity. This suggests a favorable safety profile for potential clinical use .
Q & A
Basic Research Questions
Q. What is the established mechanism of action of H-Gly-Pro-Gly-NH2 in inhibiting HIV-1 replication?
this compound inhibits HIV-1 replication by interfering with viral capsid formation, a critical step in the viral lifecycle. Its EC50 values against HIV-1IIIB and HIV-2ROD are 35 µM and 30 µM, respectively, indicating strain-specific potency . To validate this mechanism, researchers should employ transmission electron microscopy (TEM) to visualize capsid disruption and use reverse transcription-quantitative PCR (RT-qPCR) to quantify viral RNA integration in host cells.
Q. Which experimental models are commonly used to evaluate the antiviral efficacy of this compound?
Standard models include in vitro assays using T-cell lines (e.g., MT-4 or C8166) infected with HIV-1IIIB or HIV-2ROD strains. EC50 determination requires dose-response curves with triplicate replicates, using p24 antigen ELISA or syncytium formation as endpoints . Parallel cytotoxicity assays (e.g., MTT) must be conducted to confirm selectivity indices (CC50/EC50).
Q. What structural features of this compound are critical for its antiviral activity?
The tripeptide’s Pro-Gly motif confers conformational rigidity, potentially stabilizing interactions with HIV-1 capsid proteins. Comparative studies with analogs (e.g., H-Gly-Pro-Arg-Pro-NH2 ) suggest that substitution of the C-terminal residue modulates specificity. Researchers should employ nuclear magnetic resonance (NMR) or molecular docking simulations to map binding interfaces .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to maintain this compound stability during antiviral assays?
Stability is pH-dependent; use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 7.0–7.5) to prevent degradation. Pre-incubate the peptide at 37°C for 24 hours in assay media to assess stability via HPLC. Include protease inhibitors (e.g., EDTA) in cell culture media to mitigate enzymatic cleavage .
Q. What methodological approaches resolve discrepancies in EC50 values across HIV-1 strains or experimental setups?
Variability may arise from differences in viral entry efficiency (e.g., CXCR4 vs. CCR5 tropism) or cell-line-specific metabolism. Standardize assays using reference strains (e.g., HIV-1NL4-3) and include positive controls (e.g., AZT). Apply nonlinear regression analysis with 95% confidence intervals to EC50 calculations and report inter-laboratory validation data .
Q. How should comparative studies between this compound and other capsid inhibitors (e.g., CTSL/CAPN1-IN-2) be designed?
Use parallel dose-response assays under identical conditions (cell type, MOI, incubation time). Compare inhibitors using selectivity indices (SI = CC50/EC50) and assess synergy via the Chou-Talalay combination index. Structural analogs (e.g., Compound 14b ) should be included to elucidate structure-activity relationships (SAR).
Q. What strategies ensure reproducibility when testing this compound’s interference with capsid assembly?
Follow NIH guidelines for preclinical research: document cell passage numbers, serum lot numbers, and peptide synthesis batches. Use cryo-EM to resolve capsid morphology changes and validate findings with fluorescence-based capsid disruption assays (e.g., Alexa Fluor-labeled CA proteins) .
Q. Methodological and Reporting Considerations
Q. How can researchers integrate this compound findings into broader HIV therapeutic strategies?
Conduct in vivo pharmacokinetic studies in rodent models to assess bioavailability and tissue penetration. Pair with latency-reversing agents (e.g., HDAC inhibitors) to evaluate efficacy in reservoir reduction. Cross-reference clinical trial data from analogous inhibitors (e.g., GS-CA1) to identify translational gaps .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
Use a four-parameter logistic model (4PL) for sigmoidal curve fitting. Report Hill slopes to assess cooperativity and perform ANOVA with post-hoc Tukey tests for multi-group comparisons. Open-source tools like GraphPad Prism or R (drc package) ensure transparency .
Q. How should researchers address potential off-target effects of this compound in host cells?
Perform transcriptomic profiling (RNA-seq) or proteomic screens to identify dysregulated pathways. Validate hits using CRISPR knockouts or chemical inhibitors. Cross-check with databases like ToxCast to predict adverse interactions .
Eigenschaften
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLMJFURJYNEX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141497-12-3 | |
Record name | Glycinamide, glycyl-prolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.